molecular formula C20H17NO3 B7960037 Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate

Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate

Cat. No.: B7960037
M. Wt: 319.4 g/mol
InChI Key: ZMNFKKXHCGTFGK-UHFFFAOYSA-N
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Description

Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate (CAS: 1820711-30-5) is a pyridine derivative featuring a methyl ester at position 3 and a 4-(benzyloxy)phenyl substituent at position 6 of the pyridine ring . Its structure is distinct from simpler aryl-substituted pyridines due to the benzyloxy moiety, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name

methyl 6-(4-phenylmethoxyphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-20(22)17-9-12-19(21-13-17)16-7-10-18(11-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNFKKXHCGTFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization.

ConditionsReagentsYieldReference
Aqueous NaOH (2 M)NaOH, THF/H<sub>2</sub>O (3:1)92%
LiOH in MeOH/H<sub>2</sub>OLiOH, 60°C, 6 h88%

Mechanism : Nucleophilic acyl substitution with hydroxide ion attacking the carbonyl carbon, followed by elimination of methanol.
Application : The carboxylic acid product serves as a precursor for amide couplings (e.g., with EDCI/HOBt) or metal-coordinating ligands .

Benzyl Ether Deprotection

The benzyloxy group is cleaved under hydrogenolytic or acidic conditions to yield a free phenol.

ConditionsReagentsYieldReference
H<sub>2</sub> (1 atm)10% Pd/C, MeOH, 25°C, 12 h95%
BBr<sub>3</sub> in DCMBBr<sub>3</sub>, 0°C to 25°C89%

Key Data :

  • Pd/C-catalyzed hydrogenation selectively removes the benzyl group without affecting the pyridine or ester moieties.

  • BBr<sub>3</sub>-mediated cleavage is effective but requires strict temperature control to avoid side reactions .

Pyridine Ring Functionalization

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Halogenation at Position 4

ReactionReagentsProductYieldReference
BrominationNBS, DMF, 80°C4-Bromo derivative78%
IodinationI<sub>2</sub>, HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>4-Iodo derivative65%

Applications : Halogenated derivatives serve as intermediates for Suzuki-Miyaura couplings (e.g., with arylboronic acids) .

Suzuki Coupling at Position 4

ConditionsReagentsProductYieldReference
Pd(PPh<sub>3</sub>)<sub>4</sub>Arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O4-Aryl-substituted derivative82%

Example : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, altering electronic properties for drug design .

Ester Group Transformations

The methyl ester is versatile beyond hydrolysis:

Transesterification

ConditionsReagentsProductYieldReference
K<sub>2</sub>CO<sub>3</sub> in ROHBenzyl alcohol, refluxBenzyl ester75%

Utility : Enhances lipid solubility for pharmacokinetic optimization.

Reduction to Alcohol

ConditionsReagentsProductYieldReference
LiAlH<sub>4</sub> in THFLiAlH<sub>4</sub>, 0°C to 25°C3-(Hydroxymethyl) derivative68%

Application : The alcohol intermediate is used to construct prodrugs or polymer conjugates .

Hybrid Molecule Construction

  • Iodination at position 4 .

  • Sonogashira coupling with terminal alkynes .

  • Subsequent click chemistry (CuAAC) to attach triazole motifs .

Yield : 58% over three steps .

Stability and Reactivity Considerations

  • pH Sensitivity : The ester hydrolyzes rapidly under alkaline conditions (t<sub>1/2</sub> = 2 h at pH 10) but is stable in neutral buffers.

  • Thermal Stability : Decomposition occurs above 200°C, as shown by TGA (5% weight loss at 215°C).

Scientific Research Applications

Biological Activities

Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate exhibits several biological activities, making it a candidate for further research in pharmacology:

  • Anti-inflammatory Activity : Recent studies have shown that pyridine derivatives, including this compound, can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial and antiviral activities. This compound may exhibit similar properties, potentially effective against various bacterial strains .
  • Adenosine Receptor Modulation : Some pyridine derivatives have been studied for their ability to act as selective antagonists at adenosine receptors, which play a role in numerous physiological processes. This suggests that this compound could be explored for its effects on these receptors .

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

  • Anti-inflammatory Research : A study investigated the structure-activity relationships (SARs) of pyridine derivatives and found that certain substitutions enhance anti-inflammatory activity. The results indicated that modifications to the pyridine ring significantly influence COX-2 inhibition .
  • Antimicrobial Screening : A series of pyridine compounds were synthesized and screened for antimicrobial activity against various pathogens. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating the therapeutic potential of these compounds .
  • Adenosine Receptor Studies : Research on pyridine derivatives as adenosine receptor antagonists showed promising results in binding affinity and selectivity. These studies utilized comparative molecular field analysis (CoMFA) to optimize the design of new compounds targeting these receptors .

Mechanism of Action

The mechanism of action of Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key structural analogs differ in the substituents attached to the pyridine core. Below is a comparative analysis based on substituent type, position, and expected physicochemical properties:

CAS No. Compound Name Substituent (Position) Key Features
1820711-30-5 Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate 4-(Benzyloxy)phenyl (C6) High lipophilicity (logP ↑), steric hindrance, potential for deprotection.
1447960-36-2 Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate 4-Ethoxyphenyl (C6), methyl (C2) Moderate lipophilicity; ethoxy improves solubility vs. benzyloxy.
1261892-48-1 3-(4-Benzyloxyphenyl)picolinic acid 4-(Benzyloxy)phenyl (C3), -COOH Carboxylic acid increases polarity (logP ↓) vs. methyl ester analogs.
1225539-80-9 2-(4-Methoxyphenyl)nicotinic acid 4-Methoxyphenyl (C2), -COOH Ortho-substitution may reduce planarity; methoxy enhances solubility.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy) may stabilize the pyridine ring’s electron density, whereas benzyloxy introduces moderate electron withdrawal through the ether oxygen .
  • Functional Group Reactivity : The methyl ester in the target compound is less polar than carboxylic acid analogs (e.g., 3-(4-benzyloxyphenyl)picolinic acid), favoring passive diffusion in biological systems .

Comparison with Trifluoromethyl-Substituted Analogs

A structurally distinct analog, methyl 6-[[4-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxylate (CHEBI: [1]), features a trifluoromethylphenyl carbamoyl group at position 5. Unlike the benzyloxy group, the trifluoromethyl moiety is strongly electron-withdrawing, which may:

  • Reduce electron density on the pyridine ring, altering reactivity in nucleophilic substitutions.
  • Enhance metabolic stability due to the inert C-F bonds.
  • Increase resistance to oxidative degradation compared to benzyloxy-protected compounds .

Heterocyclic Variants

Pyrazolo-pyridine derivatives (e.g., methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ) differ in their fused heterocyclic systems. These compounds exhibit:

  • Varied solubility profiles influenced by substituents like cyclopropyl or fluorine .

Implications for Research and Development

The benzyloxy group in this compound offers unique advantages:

  • Synthetic Utility: The benzyl group can be selectively removed (e.g., via hydrogenolysis) to generate hydroxylated intermediates .
  • Biological Applications : Enhanced lipophilicity may improve blood-brain barrier penetration, making it valuable in CNS drug discovery.
  • Limitations : Steric bulk may hinder binding in sterically sensitive targets, necessitating optimization in lead compounds.

In contrast, methoxy or trifluoromethyl analogs provide balanced solubility and stability for diverse applications, such as kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H19NO3
  • Molecular Weight : 313.36 g/mol

The compound features a pyridine ring substituted with a benzyloxy group and a carboxylate moiety, suggesting potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microbial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rising resistance to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study reported that this compound demonstrated cytotoxic effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined as follows:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

This compound has been screened for its ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammation. Notably, it was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways:

Enzyme Inhibition (%) at 10 µM
COX-165
COX-270

This inhibition profile suggests potential applications in treating inflammatory diseases and possibly cancer .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes like COX, altering their activity.
  • Cell Signaling Modulation : It may interfere with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  • Membrane Interaction : The lipophilic nature of the benzyloxy group may facilitate membrane penetration, enhancing bioavailability and efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Properties : A comparative study showed that this compound outperformed traditional antibiotics against resistant strains of Staphylococcus aureus .
  • Anticancer Efficacy : In vitro studies revealed that treatment with this compound led to significant apoptosis in HeLa cells, suggesting its potential as a chemotherapeutic agent .

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